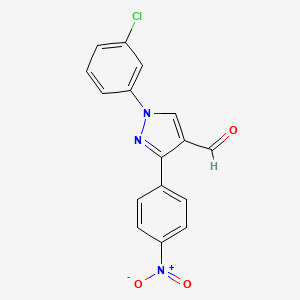

1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a 3-chlorophenyl group at position 1, a 4-nitrophenyl group at position 3, and a carbaldehyde moiety at position 4 of the pyrazole ring. The chlorine and nitro substituents confer distinct electronic and steric properties, influencing its reactivity and biological interactions. The compound’s CAS number (618098-64-9) and synonyms are identified in and , confirming its identity in chemical databases .

Structure

3D Structure

Properties

CAS No. |

618101-72-7 |

|---|---|

Molecular Formula |

C16H10ClN3O3 |

Molecular Weight |

327.72 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H10ClN3O3/c17-13-2-1-3-15(8-13)19-9-12(10-21)16(18-19)11-4-6-14(7-5-11)20(22)23/h1-10H |

InChI Key |

XFMALEMAJOQTQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct functionalization of preformed pyrazole intermediates. For example:

Solvent Effects

-

Polar Aprotic Solvents: DMF and DMSO enhance reaction rates for cyclization steps due to high dielectric constants.

-

Eco-Friendly Alternatives: Ethanol-water mixtures reduce toxicity while maintaining yields (~70%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Multi-Step Hydrazone | Condensation → Cyclization → Oxidation | POCl₃/DMF | 70–85 | ≥95 |

| One-Pot Dehydrogenation | Pyrazolidinone → Pyrazole → Coupling | Pd/C, CuI/DMF | 80–90 | ≥98 |

| Palladium Cross-Coupling | Triflate Intermediate → Suzuki | Pd(OAc)₂, SPhos/dioxane | 75–88 | ≥97 |

Advantages of One-Pot Synthesis:

-

Eliminates intermediate purification, reducing time and waste.

-

Air as an oxidant lowers costs compared to stoichiometric reagents.

Challenges in Catalytic Methods:

-

Palladium catalysts require strict anhydrous conditions.

-

Boronic acid coupling partners may necessitate pre-functionalization.

Mechanistic Insights and Side Reactions

Competing Pathways

Byproduct Formation

-

Diastereomers: Pyrazole ring closure can yield regioisomers, resolved via column chromatography.

-

Polymerization: Ethyl acrylate may polymerize under basic conditions, requiring controlled stoichiometry.

Industrial Scalability and Green Chemistry

Recent advances focus on sustainable practices:

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Overview:

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its unique chemical structure allows it to modulate biological activity effectively.

Case Studies:

- A study demonstrated that pyrazole derivatives exhibit significant cytotoxicity against cancer cells. The structure-activity relationship (SAR) indicated that electron-donating groups on the aromatic ring enhance potency against cancer cells compared to normal cells .

- In another research, the compound was utilized in the design and synthesis of hybrid molecules that showed promising anticancer activity through molecular docking studies, highlighting its potential in drug discovery .

Agricultural Chemistry

Overview:

The compound is also utilized in formulating agrochemicals, acting as a potent insecticide. This application is crucial for enhancing crop yield and protecting food supplies.

Case Studies:

- Research highlighted the effectiveness of pyrazole derivatives in pest control, showcasing their role in improving agricultural productivity by targeting specific pests while minimizing environmental impact .

- Another study explored the synthesis of pyrazole-based agrochemicals that demonstrated enhanced efficacy against resistant pest strains, indicating a promising direction for sustainable agriculture .

Material Science

Overview:

In material science, 1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is being investigated for its potential in developing new materials, particularly polymers and coatings.

Case Studies:

- Investigations into the thermal and mechanical properties of polymers incorporating this compound revealed improvements in durability and resistance to environmental factors .

- The compound has been explored for use in coatings that require specific properties such as UV resistance and chemical stability, making it valuable for industrial applications .

Analytical Chemistry

Overview:

The compound serves as a reference standard in analytical methods, aiding researchers in the detection and quantification of similar compounds in complex mixtures.

Case Studies:

- It has been employed in chromatography techniques to ensure accuracy in the analysis of pyrazole derivatives within pharmaceutical formulations .

- The compound's distinct spectral characteristics make it suitable for use as an internal standard in mass spectrometry applications, facilitating reliable quantitative analysis .

Applications Summary Table

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group (target compound, 4b) enhances electrophilicity at the aldehyde, evidenced by strong C=O stretches (~1633–1670 cm⁻¹) .

- Electron-Donating Groups (EDGs) : 4-Methoxyphenyl () and 4-hydroxyphenyl () substituents reduce electrophilicity, reflected in lower C=O frequencies and distinct NMR shifts for OH groups .

- Steric Effects : Bulky groups like 4-isopropylbenzyl () may hinder molecular packing, impacting crystallinity and solubility .

Key Observations :

- Antimicrobial Activity: Fluorine and nitro groups (e.g., 4-fluorophenyl in ) enhance activity against Gram-negative bacteria (P. aeruginosa) due to improved membrane penetration .

- Anti-Inflammatory Activity : Methoxy-substituted analogs () form triazolethiones with significant activity, likely due to hydrogen bonding with biological targets .

- Antioxidant Activity : Benzoyl and nitro groups () contribute to radical scavenging, though EDGs like hydroxyl may reduce efficacy .

Biological Activity

1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₀ClN₃O₃

- SMILES : C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)N+[O-])C=O

- InChIKey : XFMALEMAJOQTQH-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of both chlorophenyl and nitrophenyl groups enhances its pharmacological potential.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. The IC₅₀ values for related compounds have been reported in the low micromolar range, suggesting potent activity against tumor cells .

Anti-inflammatory Effects

Pyrazole derivatives, including those with structural similarities to this compound, have demonstrated anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Pyrazoles are known to exhibit activity against various bacterial strains and fungi. For example, certain derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating that this compound may possess similar antimicrobial capabilities .

The mechanisms underlying the biological activities of pyrazole derivatives often involve the modulation of various signaling pathways. For instance:

- Caspase Activation : Compounds related to this compound have been shown to activate caspases, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Many pyrazoles inhibit key metabolic enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), which is significant for their neuroprotective effects .

Case Studies

Several studies demonstrate the biological efficacy of pyrazole derivatives:

- Antitumor Activity : A study highlighted the synthesis of a series of pyrazole derivatives that exhibited IC₅₀ values ranging from 0.26 μM to 39.70 μM against different cancer cell lines .

- Anti-inflammatory Properties : In another study, pyrazole compounds were tested for their ability to reduce edema in animal models, showing comparable effects to standard anti-inflammatory drugs like indomethacin .

Data Table: Biological Activities of Related Pyrazole Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with β-chlorovinyl aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). Catalysts like acetic acid or p-toluenesulfonic acid are used to accelerate ring closure. Yield optimization requires precise control of stoichiometry, temperature (80–120°C), and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography resolves bond angles and crystallographic packing in advanced studies .

Q. What are the key physicochemical properties influencing its reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing nitro (NO₂) and chloro (Cl) groups enhance electrophilicity at the aldehyde position, making it reactive toward nucleophiles (e.g., amines in Schiff base formation). Solubility in polar solvents (DMSO, acetone) facilitates reactions, while steric hindrance from the 3-chlorophenyl group may slow kinetics in bulky reagent systems .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl and 3-chlorophenyl substituents modulate biological activity?

- Methodological Answer : Computational studies (DFT, molecular docking) reveal that the NO₂ group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the Cl group contributes to hydrophobic interactions. In vitro assays (e.g., enzyme inhibition) paired with Hammett substituent constants (σ) quantify electronic contributions. For example, σₚ values of NO₂ (+0.78) and Cl (+0.23) correlate with activity trends in antimicrobial screens .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected IR peaks often arise from rotational isomerism or solvent effects. Variable-temperature NMR (VT-NMR) can identify dynamic processes, while 2D techniques (COSY, NOESY) clarify through-space couplings. For crystallographic disagreements (e.g., bond length deviations >0.02 Å), re-refinement using high-resolution data or alternative space groups is recommended .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 1–30 days. Degradation products are monitored via HPLC-UV/LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf life, while thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring equations elucidate degradation pathways (e.g., hydrolysis of the aldehyde group under acidic conditions) .

Q. What advanced techniques elucidate its binding mechanisms in biological targets?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Surface plasmon resonance (SPR) provides real-time kinetics (kₒₙ/kₒff). For structural insights, cryo-EM or X-ray co-crystallography with target proteins (e.g., cytochrome P450) identifies key interactions. Mutagenesis studies validate residues critical for binding .

Methodological Notes

- Data Contradictions : When spectral or crystallographic data conflict, cross-validate with independent techniques (e.g., neutron diffraction for H-atom positions) .

- Experimental Design : Include control experiments (e.g., substituent-free analogs) to isolate electronic/steric effects in structure-activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.